molecular formula C8H11ClN2O B1408595 5,6,7,8-Tetrahydro-1,8-naphthyridin-3-ol hydrochloride CAS No. 1820665-47-1

5,6,7,8-Tetrahydro-1,8-naphthyridin-3-ol hydrochloride

Cat. No.: B1408595
CAS No.: 1820665-47-1
M. Wt: 186.64 g/mol
InChI Key: IACUOWSVNLGTIZ-UHFFFAOYSA-N
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Description

“5,6,7,8-Tetrahydro-1,8-naphthyridin-3-ol hydrochloride” is a chemical compound . It is a part of the 1,8-naphthyridines class of heterocyclic compounds, which have emerged as an important class due to their diverse biological activities and photochemical properties . They find use in various fields including medicinal chemistry and materials science .

Scientific Research Applications

Synthesis Methods

  • Intramolecular 1,3-Dipolar Cycloaddition : A derivative of 5,6,7,8-tetrahydro-1,8-naphthyridin-3-ol hydrochloride was synthesized starting from 2-chloronicotinic acid using an intramolecular 1,3-dipolar cycloaddition reaction (Read & Ray, 1995).

  • Improved Synthesis Method : A more efficient synthesis of 5,6,7,8-tetrahydro-1,7-naphthyridine, a closely related compound, was achieved through a five-step sequence, which is an improvement over previous methods (Dow & Schneider, 2001).

Pharmacological Applications

  • αvβ3 Receptor Antagonists : Compounds containing the 5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl moiety were identified as potent and selective antagonists of the αvβ3 receptor. These compounds demonstrated significant in vitro efficacy and good pharmacokinetics in various animal models. They were selected for clinical development for osteoporosis treatment (Coleman et al., 2004).

  • Inhibitors of Acetylcholinesterase : Derivatives of 5,6,7,8-tetrahydro-1,6-naphthyridines were synthesized and evaluated as inhibitors of acetylcholinesterase. While showing some inhibition, their activity was lower than that of huperzine A. This study contributes to understanding the potential of naphthyridine derivatives in neurodegenerative disease treatment (Vanlaer et al., 2009).

Structural and Chemical Studies

  • Structural Analysis : Research has focused on understanding the structures of various tetrahydro-1,8-naphthyridine derivatives. Techniques such as proton magnetic resonance spectroscopy have been used to distinguish between different isomers of these compounds (Armarego, 1967).

  • Synthetic Methods Development : Studies have developed methods for the synthesis of 5,6,7,8-tetrahydro-1,8-naphthyridine fragments, which are key intermediates in the synthesis of αVβ3 antagonists. These methods involve efficient double Sonogashira reactions followed by Chichibabin cyclizations (Hartner et al., 2004).

  • Reactivity Studies : The reactivity of specific naphthyridine derivatives has been explored, leading to the discovery of new rearrangements and the synthesis of novel compounds, further expanding the understanding of this chemical class (Sirakanyan et al., 2014).

Properties

IUPAC Name

5,6,7,8-tetrahydro-1,8-naphthyridin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O.ClH/c11-7-4-6-2-1-3-9-8(6)10-5-7;/h4-5,11H,1-3H2,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IACUOWSVNLGTIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(NC1)N=CC(=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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